molecular formula C18H17FN2O B4427180 4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4427180
M. Wt: 296.3 g/mol
InChI Key: GLAVBHOLRWJARQ-UHFFFAOYSA-N
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Description

4-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a benzamide derivative featuring a 4-fluorobenzoyl group linked via an ethyl chain to a 5-methyl-substituted indole scaffold. Benzamide derivatives are known for their versatility in medicinal chemistry due to their ability to modulate neurotransmitter receptors, such as serotonin (5-HT) receptors. For instance, structurally related compounds like 4-fluoro-N-{2-[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl}benzamide (Org 13063) exhibit high 5-HT₁A receptor affinity (pKi = 9.3) and selectivity . The fluorine atom at the para position of the benzamide ring enhances lipophilicity (log P = 3.44 in Org 13063), influencing blood-brain barrier permeability and receptor interaction .

Properties

IUPAC Name

4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c1-12-2-7-17-16(10-12)14(11-21-17)8-9-20-18(22)13-3-5-15(19)6-4-13/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAVBHOLRWJARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

Chemical Reactions Analysis

4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.

Scientific Research Applications

4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

a) 4-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
  • Structural Difference : Chlorine replaces fluorine at the benzamide’s para position.
  • Impact : Chlorine’s larger atomic radius and higher lipophilicity (log P ~4.28 in iodo analogs) may enhance membrane permeability but reduce selectivity due to steric effects .
  • Synthesis : Similar to the fluoro analog, synthesized via condensation of 5-methylindole-ethylamine with 4-chlorobenzoyl chloride .
b) 4-Methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
  • Structural Difference : Methoxy (-OCH₃) replaces fluorine.
c) 2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
  • Structural Difference : Fluorine is at the ortho position, and the indole’s methyl group is at position 2 instead of 3.
  • Impact : Ortho substitution may hinder hydrogen bonding or π-π stacking interactions critical for receptor binding. The 2-methylindole could disrupt planar stacking with aromatic residues in target proteins .

Variations in the Indole Substituents

a) 4-Fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothio-yl]benzamide
  • Structural Difference: Replaces the indole-ethyl group with a hydrazine-carbonothioyl moiety.
  • Impact : The thiocarbamoyl group introduces hydrogen-bonding capabilities (N–H⋯S interactions) and alters conformational flexibility, as seen in its crystal structure (dihedral angle = 47.00° between fluorophenyl rings) .
b) N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide
  • Structural Difference : Replaces indole with a thiadiazole ring.
  • Impact : Thiadiazole’s electron-deficient nature and hydrogen-bond acceptor sites may enhance interactions with polar residues in enzymes or receptors .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) log P Key Functional Groups Biological Activity (if reported)
4-Fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide C₁₈H₁₆FN₂O 299.33 ~3.44* 4-Fluorobenzamide, 5-methylindole High 5-HT₁A affinity (analog-based)
4-Chloro analog C₁₈H₁₆ClN₂O 315.79 ~4.28* 4-Chlorobenzamide N/A
4-Methoxy analog C₁₉H₂₀N₂O₂ 308.37 ~2.8† 4-Methoxybenzamide N/A
2-Fluoro isomer C₁₈H₁₆FN₂O 299.33 ~3.2‡ 2-Fluorobenzamide, 2-methylindole N/A

*Estimated from analogs in ; †Predicted using fragment-based methods; ‡Predicted based on ortho-substitution effects.

Biological Activity

4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation.

  • IUPAC Name : this compound
  • Molecular Formula : C18H17FN2O
  • Molecular Weight : 300.34 g/mol
  • CAS Number : 775289-91-3

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1H-indole with 4-fluorobenzoyl chloride in the presence of a base like triethylamine. The reaction yields the desired benzamide, which is purified through recrystallization or column chromatography .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating their activity. Such interactions can lead to various biological effects including:

  • Inhibition of Cell Proliferation : The compound may inhibit the proliferation of cancer cells by interfering with signaling pathways.
  • Induction of Apoptosis : It has been observed to induce programmed cell death in certain cancer cell lines.
  • Modulation of Immune Responses : The compound may also affect immune cell functions, which could be beneficial in inflammatory conditions .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 Value (µM)
This compoundMCF-715.63
DoxorubicinMCF-7Comparable

In a comparative study, it was found that this compound exhibited cytotoxic effects similar to those of doxorubicin, a well-known chemotherapeutic agent .

Mechanistic Studies

Flow cytometry assays have indicated that this compound acts as a potent inducer of apoptosis in MCF-7 and other breast cancer cell lines. The mechanism appears to involve the activation of caspases, leading to cellular breakdown .

Inflammatory Response Modulation

In addition to its anticancer properties, this compound has been investigated for its potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among MCF-7 cells.
  • Inflammation Model : In animal models of inflammation, administration of the compound led to reduced edema and lower levels of inflammatory markers compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Reactant of Route 2
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4-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

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